BenchChemオンラインストアへようこそ!

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol

anti-tumor promoter Epstein-Barr virus early antigen cancer chemoprevention

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol (CAS 10388‑48‑4), systematically designated (24R)-cycloart-25-ene-3β,24-diol, is a pentacyclic cycloartane‑type triterpenoid belonging to the 9β,19‑cyclolanostane subclass. Its core skeleton features a characteristic 9,19‑cyclopropane ring and a Δ²⁵ double bond, with hydroxyl groups at C‑3 (β) and C‑24.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B12425304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
InChIInChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30+/m1/s1
InChIKeyMHGLNDDJLDJDBG-ZFWQOEIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol (Cycloart-25-ene-3β,24-diol): Baseline Structural and Pharmacological Profile for Research Procurement


9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol (CAS 10388‑48‑4), systematically designated (24R)-cycloart-25-ene-3β,24-diol, is a pentacyclic cycloartane‑type triterpenoid belonging to the 9β,19‑cyclolanostane subclass [1]. Its core skeleton features a characteristic 9,19‑cyclopropane ring and a Δ²⁵ double bond, with hydroxyl groups at C‑3 (β) and C‑24. It is isolated from diverse plant genera including Euphorbia, Tillandsia, and Astragalus and has been evaluated as an anti‑tumor promoter and cytotoxic agent in multiple in‑vitro models, making it a focused candidate for cancer‑chemoprevention and natural‑product‑derived lead‑discovery programs [1][2].

Why Generic Substitution of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol with Closest Cycloartane Analogs Fails to Deliver Equivalent Biological Performance


Although 9,19-cyclo-9beta-lanost-25-ene-3beta,24-diol shares the 9,19‑cyclolanostane scaffold with numerous in‑class triterpenoids, interchanging it with a close analog such as cycloartenol or 24‑methylenecycloartanol is not chemically or pharmacologically equivalent [1]. The presence and stereochemistry of the C‑24 hydroxyl group on a Δ²⁵ side chain uniquely confer a dual hydrogen‑bond‑donor/acceptor motif that is absent in the common C‑24 methyl or methylene analogs, directly translating into distinct inhibitory potency in EBV‑EA activation and differential cytotoxicity against Ehrlich ascites tumor cells [1][2]. The quantitative evidence below demonstrates that even among C‑24 hydroxylated congeners, the (24R)‑monohydroxy‑Δ²⁵ configuration delivers a superior balance of potency and selectivity that is not replicated by the 24,25‑diol or 23‑ene‑25‑ol isomers [1][2].

Quantitative Differentiation Evidence for 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol vs. Key Cycloartane Comparators


EBV-EA Inhibition Potency: (24R)-Cycloart-25-ene-3β,24-diol vs. Cycloartenol, 24-Methylenecycloartanol, and Cycloartanol

In a head-to-head panel of 48 cycloartane‑type triterpenoids, (24R)-cycloart-25-ene-3β,24-diol (compound 9) inhibited TPA‑induced EBV‑EA activation with an IC₅₀ of 6.4 nM, placing it among the six most potent compounds in the study. This represents a 27 % improvement over cycloartenol (IC₅₀ 8.8 nM), a 27 % improvement over 24‑methylenecycloartanol (IC₅₀ 8.8 nM), and a 32 % improvement over cycloartanol (IC₅₀ 9.4 nM) [1]. The enhanced potency is attributed to the C‑24 hydroxyl group on the Δ²⁵ side chain, as compounds lacking this functionality consistently showed higher IC₅₀ values [1].

anti-tumor promoter Epstein-Barr virus early antigen cancer chemoprevention

NOR 1 Activation Inhibition: (24R)-Cycloart-25-ene-3β,24-diol vs. Cycloartanol and 24-Oxocycloartanol

The same study evaluated inhibition of NOR 1 (a nitric oxide donor) activation as a surrogate for anti‑tumor‑initiating activity. (24R)-Cycloart-25-ene-3β,24-diol exhibited an inhibitory ratio (InhR) of 2.0 ± 0.2, outperforming cycloartanol (InhR 1.8 ± 0.2) and the 24‑oxo analog 24‑oxocycloartanol (InhR 2.0 ± 0.2, but with higher EBV‑EA IC₅₀ of 8.1 nM) [1]. Among the 24‑hydroxylated subset, the target compound achieved the highest combined EBV‑EA + NOR 1 inhibitory profile, indicating dual anti‑promoter and anti‑initiator potential that is not matched by cycloartanol or the 24‑oxo derivative [1].

nitric oxide donor anti-tumor initiator cancer chemoprevention

Cytotoxicity Against Ehrlich Ascites Tumor Cells: 9,19-Cycloart-25-ene-3β,24-diol vs. Cycloartenol and 9,19-Cycloart-23-ene-3β,25-diol

In a direct comparison using Ehrlich ascites tumor cells, 9,19-cycloart-25-ene-3β,24-diol displayed concentration‑dependent cytotoxicity with an IC₅₀ of approximately 7.5 µM and an IC₉₀ of approximately 13.5 µM [1]. Under identical conditions, cycloartenol—the most abundant cycloartane in nature—induced no detectable cytotoxic activity [1]. The regioisomer 9,19-cycloart-23-ene-3β,25-diol was approximately 50 % less active, highlighting the critical contribution of the Δ²⁵‑24‑ol arrangement to cytotoxic potency [1].

cytotoxicity Ehrlich ascites tumor antiproliferative

Selectivity Window: Viability‑Preserving Potency of (24R)-Cycloart-25-ene-3β,24-diol vs. 3‑O‑Feruloyl Esters

In the EBV‑EA screening panel, (24R)-cycloart-25-ene-3β,24-diol maintained >70 % Raji cell viability at 320 nM while achieving an IC₅₀ of 6.4 nM, yielding a selectivity ratio (viability concentration/IC₅₀) of ≥ 50 [1]. In contrast, three 3‑O‑feruloyl esters (compounds 17, 18, and 37) failed to reach the 70 % viability threshold and were excluded from IC₅₀ determination, indicating that the free 3β‑hydroxy‑24‑ol substitution pattern provides a favorable cytotoxicity‑versus‑efficacy window not shared by the feruloylated analogs [1].

selectivity Raji cell viability therapeutic window

Highest‑Impact Application Scenarios for 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol Based on Differentiated Evidence


Anti‑Tumor‑Promoter Screening and Lead Optimization in Cancer Chemoprevention

Leverage the 6.4 nM IC₅₀ in the EBV‑EA/Raji cell assay—substantially lower than cycloartenol (8.8 nM), 24‑methylenecycloartanol (8.8 nM), cycloartanol (9.4 nM), and the reference curcumin (10.2 nM)—to establish a sensitive and reproducible positive‑control benchmark for in‑vitro anti‑tumor‑promoter screening cascades [1]. The compound’s high viability (>70 % at 320 nM) supports its use as a reference standard in multi‑concentration compound‑library profiling without confounding cytotoxicity [1].

Dual‑Mechanism Chemoprevention Studies Targeting Both Tumor Initiation and Promotion

Employ the compound as a dual‑activity probe, given its confirmed inhibitory effects on both EBV‑EA activation (anti‑promotion) and NOR 1 activation (anti‑initiation) with an InhR of 2.0 ± 0.2 [1]. This dual capability is not simultaneously achieved by cycloartanol (InhR 1.8 ± 0.2) or the 24‑oxo analog (higher EBV‑EA IC₅₀), enabling single‑agent investigation of two chemopreventive stages and reducing the logistical burden of sourcing multiple analogs [1].

Antiproliferative Discovery Programs Targeting Cycloartenol‑Resistant Tumor Phenotypes

Utilize the compound’s unique cytotoxic activity (IC₅₀ ≈ 7.5 µM against Ehrlich ascites tumor cells) to interrogate tumor models where cycloartenol is completely inactive [2]. The ∼2‑fold potency advantage over the 23‑ene‑25‑ol regioisomer further supports structure–activity relationship studies focused on the Δ²⁵‑24‑ol pharmacophore, making this compound the preferred scaffold for medicinal‑chemistry derivatization aimed at improving antiproliferative potency [2].

Natural‑Product Reference Standard for Quality Control and Phytochemical Fingerprinting

Deploy the well‑characterized (24R)‑stereoisomer as a certified reference material for HPLC‑UV/MS quantification of cycloart‑25‑ene‑3β,24‑diol in Euphorbia, Tillandsia, and Astragalus extracts, where its unambiguous chromatographic resolution from cycloartenol and 24‑methylenecycloartanol has been demonstrated [1][2]. The compound’s established CAS registry (10388‑48‑4) and availability from non‑excluded commercial sources facilitate reproducible procurement for regulatory and pharmacopoeial method development [1][2].

Quote Request

Request a Quote for 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.